molecular formula C16H15F3N2O3 B5451198 8-methyl-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-4(1H)-one

8-methyl-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-4(1H)-one

Cat. No.: B5451198
M. Wt: 340.30 g/mol
InChI Key: ZBEJTSZSKRWZOR-UHFFFAOYSA-N
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Description

The compound “8-methyl-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-4(1H)-one” is a complex organic molecule. It contains a quinolinone moiety, which is a bicyclic compound with a benzene ring fused to a pyridine at two adjacent carbon atoms . It also contains a trifluoromethyl group (-CF3), which is a functional group in organic chemistry consisting of three fluorine atoms attached to a carbon atom .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The quinolinone moiety can display different tautomeric forms , and the trifluoromethyl group would add to the complexity due to its high electronegativity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the reactivity of the quinolinone and trifluoromethyl groups. Quinolinones are involved in a variety of chemical reactions , and the trifluoromethyl group is known to influence the acidity and basicity of compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The trifluoromethyl group, for example, has a significant electronegativity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many quinolinone derivatives have pharmaceutical and biological activities , and the trifluoromethyl group is often used in pharmaceuticals to adjust the steric and electronic properties of a lead compound .

Properties

IUPAC Name

8-methyl-3-[2-(trifluoromethyl)morpholine-4-carbonyl]-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O3/c1-9-3-2-4-10-13(9)20-7-11(14(10)22)15(23)21-5-6-24-12(8-21)16(17,18)19/h2-4,7,12H,5-6,8H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEJTSZSKRWZOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=CN2)C(=O)N3CCOC(C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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